Ucph-101
Description
Structure
2D Structure
Properties
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-7-naphthalen-1-yl-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3/c1-31-19-11-9-17(10-12-19)25-22(15-28)27(29)32-24-14-18(13-23(30)26(24)25)21-8-4-6-16-5-2-3-7-20(16)21/h2-12,18,25H,13-14,29H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMGNDPBARCLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CC(C3)C4=CC=CC5=CC=CC=C54)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649375 | |
| Record name | UCPH-101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1118460-77-7 | |
| Record name | UCPH-101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80649375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ucph 101: Discovery and Initial Pharmacological Characterization
Historical Context of Selective EAAT1 Inhibitor Development
The excitatory amino acid transporters (EAATs) play a critical role in regulating the concentration of the excitatory neurotransmitter (S)-glutamate in the mammalian central nervous system. acs.orgnih.gov They are responsible for the reuptake of glutamate (B1630785) from the synaptic cleft, a process essential for terminating neurotransmitter signaling and preventing excitotoxicity. nih.govabcam.com Five subtypes of EAATs have been identified in humans: EAAT1, EAAT2, EAAT3, EAAT4, and EAAT5. jneurosci.orgresearchgate.net These transporters exhibit distinct expression patterns and functional properties. frontiersin.org
Before the discovery of highly selective inhibitors like UCPH-101, pharmacological tools available for studying EAATs often lacked subtype specificity. Some competitive inhibitors, such as DL-threo-beta-benzyloxyaspartate (TBOA), were developed based on an aspartate scaffold and could block glutamate uptake, but they often inhibited multiple EAAT subtypes. biorxiv.org The lack of selectivity posed a challenge in dissecting the specific roles of individual EAAT subtypes in physiological and pathological processes. Therefore, there was a significant need for the development of selective inhibitors to better understand the unique contributions of each EAAT subtype to glutamate homeostasis and related neurological functions.
Discovery of this compound as the First Selective Inhibitor of Excitatory Amino Acid Transporter Subtype 1 (EAAT1)
This compound emerged as a significant development in EAAT research as it was reported as the first subtype-selective inhibitor of human excitatory amino acid transporter subtype 1 (EAAT1). acs.orgjneurosci.orgtocris.com Its discovery marked a crucial step towards developing pharmacological tools capable of distinguishing the activity of EAAT1 from other EAAT subtypes. The compound's chemical name is 2-amino-4-(4-methoxyphenyl)-7-(naphthalen-1-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. tocris.comamericanelements.com
The initial discovery and an introductory structure-activity relationship (SAR) study of this compound were reported in 2009 by Jensen et al. acs.orgtocris.combio-techne.com Subsequent detailed SAR studies further elucidated the structural determinants for the EAAT1 activity of this compound scaffold. acs.orgjneurosci.org this compound is characterized as a selective non-substrate inhibitor of EAAT1. tocris.comrndsystems.com
Selectivity Profile of this compound Across Human EAAT Subtypes (EAAT1, EAAT2, EAAT3, EAAT4, EAAT5)
A key characteristic of this compound is its notable selectivity for EAAT1 over the other EAAT subtypes. Pharmacological characterization, including patch-clamp electrophysiology assays and uptake assays, has demonstrated this selectivity. jneurosci.orgtocris.comrndsystems.comhellobio.com
Studies have shown that this compound inhibits human EAAT1 with high potency, exhibiting IC50 values in the sub-micromolar range. For instance, reported IC50 values for EAAT1 inhibition are around 0.66 µM or 660 nM. abcam.comtocris.comhellobio.commedchemexpress.comselleckchem.com
In contrast, this compound displays significantly lower inhibitory activity at other human EAAT subtypes. It shows greater than 400-fold selectivity over EAAT2 and EAAT3. abcam.comtocris.comhellobio.com For EAAT2 and EAAT3, IC50 values are reported to be greater than 300,000 nM (or 300 µM), indicating a substantial difference in potency compared to EAAT1. tocris.comrndsystems.com Furthermore, this compound demonstrates no significant inhibition at EAAT4 or EAAT5 in patch-clamp electrophysiology assays, even at concentrations up to 10 µM. tocris.comrndsystems.comhellobio.com
The selectivity profile of this compound is summarized in the table below:
| EAAT Subtype | IC50 (nM) | Selectivity vs. EAAT1 | Assay Method | References |
| EAAT1 | 660 | 1-fold | Uptake assay / Patch-clamp | tocris.comhellobio.comselleckchem.com |
| EAAT2 | >300,000 | >400-fold | Uptake assay / Patch-clamp | abcam.comtocris.comrndsystems.comhellobio.com |
| EAAT3 | >300,000 | >400-fold | Uptake assay / Patch-clamp | abcam.comtocris.comrndsystems.comhellobio.com |
| EAAT4 | No significant inhibition (>10 µM) | >15-fold (at 10 µM) | Patch-clamp electrophysiology | tocris.comrndsystems.comhellobio.com |
| EAAT5 | No significant inhibition (>10 µM) | >15-fold (at 10 µM) | Patch-clamp electrophysiology | tocris.comrndsystems.comhellobio.com |
This compound exhibits noncompetitive inhibition of EAAT1 and is proposed to bind to a predominantly hydrophobic crevice in the "trimerization domain" of the EAAT1 monomer. jneurosci.orgresearchgate.netnih.gov This allosteric mode of inhibition highlights the functional importance of the trimerization domain and demonstrates the possibility of modulating transporter function by targeting regions distinct from the substrate transport site. jneurosci.orgresearchgate.netnih.gov Interestingly, brief exposure to this compound can induce a long-lasting inactive state of EAAT1. jneurosci.orgresearchgate.netresearchgate.net
This compound as a Standard Pharmacological Tool in EAAT Research
Due to its high potency and selectivity for EAAT1, this compound has become a widely used pharmacological tool in the field of EAAT research. researchgate.netnih.govresearchgate.net It is employed in various in vitro and ex vivo studies to investigate the specific functions and contributions of EAAT1 in different biological contexts. researchgate.netnih.gov
Researchers utilize this compound to selectively inhibit EAAT1-mediated glutamate uptake, allowing them to isolate and study the activity of other EAAT subtypes or to examine the downstream consequences of impaired EAAT1 function. frontiersin.org Its use has been instrumental in studies exploring the roles of EAAT1 in glutamate homeostasis, synaptic transmission, and the pathophysiology of neurological disorders. nih.govabcam.comnih.gov For instance, this compound has been used in studies investigating glutamate clearance in astrocytes and the implications for conditions like Rett syndrome and amyotrophic lateral sclerosis (ALS). abcam.comrndsystems.com It has also been applied in studies examining the role of EAATs in the cochlear nucleus and retina. abcam.comfrontiersin.orghellobio.com
While this compound is a valuable tool for in vitro and ex vivo experiments, its utility for in vivo studies is limited due to its inability to effectively penetrate the blood-brain barrier. researchgate.netnih.govresearchgate.net This has led to the development and investigation of related analogs, such as UCPH-102, which possess improved bioavailability profiles for potential in vivo applications, although this compound itself remains a standard for studies not requiring significant brain penetration. abcam.comnih.govresearchgate.net
Mechanism of Action and Molecular Basis of Ucph 101 Inhibition
Allosteric Modulation of EAAT1 by UCPH-101
This compound is characterized as an allosteric modulator of EAAT1. nih.govjneurosci.orgbiorxiv.orgnih.govnih.govjneurosci.org This means it binds to a site on the transporter that is distinct from the substrate-binding site, yet influences the transporter's activity. nih.govjneurosci.orgbiorxiv.orgnih.govjneurosci.org The allosteric mode of inhibition highlights the functional importance of regions of the EAAT transporter distant from the transport domain for modulating transporter function. nih.govjneurosci.orgnih.govjneurosci.org
Non-Competitive Inhibition Kinetics of EAAT1 by this compound
Kinetic studies have demonstrated that this compound exhibits non-competitive inhibition of EAAT1. nih.govjneurosci.orgbiorxiv.orgnih.gov In the presence of this compound, the maximal transport rate is decreased, while the affinity of the transporter for its substrate (glutamate) remains largely unchanged. nih.gov This is consistent with this compound binding to a site separate from the substrate binding site. biorxiv.orgnih.govelifesciences.org Electrophysiological recordings show that this compound inhibits glutamate-induced anion currents in a concentration-dependent manner. nih.govbiorxiv.org The inhibition by this compound is not affected by the presence of glutamate (B1630785) or competitive inhibitors like TBOA, further supporting its non-competitive mechanism. biorxiv.orgelifesciences.org
Effects of this compound on Substrate Transport and Conformational Changes within EAAT1
This compound inhibits substrate transport by interfering with the conformational changes associated with the substrate translocation reaction. biorxiv.orgnih.govelifesciences.org Structural and functional data suggest that this compound binding "glues" the transport domain (TranD) to the scaffold domain (ScaD) in outward-facing states, thereby precluding substrate translocation. nih.gov However, this compound binding does not appear to prevent substrate and Na+ binding from the extracellular solution. biorxiv.orgnih.gov Deuterium (B1214612) uptake studies have shown that this compound binding decreases deuterium uptake in areas of the transport domain involved in substrate coordination and occlusion, suggesting it induces conformational changes upon binding. nih.gov
Delineation of the this compound Binding Site on EAAT1/GLAST
The binding site of this compound on EAAT1 (or its rodent ortholog GLAST) has been extensively studied through mutagenesis and structural analysis. nih.govjneurosci.orgbiorxiv.orgnih.govelifesciences.org
Localization within the Trimerization Domain of the GLAST Monomer
This compound is proposed to target a predominantly hydrophobic crevice located within the trimerization domain of the GLAST monomer. nih.govjneurosci.orgnih.govjneurosci.orgresearchgate.netjneurosci.org Structural analysis of EAAT1 in complex with this compound shows the inhibitor deeply buried between the transport domain and the trimerization domain interface. biorxiv.orgelifesciences.org This binding pocket is situated at a distance of over 15 Å from the substrate binding site. biorxiv.orgnih.govelifesciences.org
Identification of Key Residues in TM3, TM4c, and TM7a Affecting this compound Potency via Mutagenesis Studies
Mutagenesis studies have been crucial in identifying key residues within EAAT1/GLAST that are important for this compound binding and inhibitory potency. Substitutions of several residues in transmembrane helices 3 (TM3), 4c (TM4c), and 7a (TM7a) have detrimental effects on the inhibitory potency and/or efficacy of this compound. nih.govjneurosci.orgnih.govresearchgate.netjneurosci.org These residues are located in proximity to the this compound binding site at the interface of the transport and scaffold domains. biorxiv.orgnih.govelifesciences.org Specific residues identified through mutagenesis and structural data include G120 (TM3), Y127 (TM3), M231 (TM4c), F235 (TM4c), F369 (TM7), and V373 (TM7a). biorxiv.orgnih.govelifesciences.orgjneurosci.org Mutations at some of these positions, such as the M231I-F235I double mutant in EAAT1, significantly increase the IC50 of this compound. nih.gov
Sustained Inhibition of EAAT1 Function by this compound Due to Slow Unbinding Kinetics
A notable characteristic of this compound is its slow unbinding kinetics from EAAT1, which leads to a sustained inhibition of transporter function. nih.govjneurosci.orgnih.govelifesciences.orgresearchgate.net Brief exposure to this compound can induce a long-lasting inactive state of EAAT1. nih.govjneurosci.orgnih.govresearchgate.net Electrophysiological experiments have shown that the recovery of EAAT1 function after removal of this compound is considerably slower compared to closely related analogs. nih.govjneurosci.orgnih.govresearchgate.net For instance, the unbinding time constant for this compound has been reported to be on the order of hundreds of seconds. jneurosci.orgbiorxiv.orgelifesciences.orgresearchgate.net This slow off-rate contributes to the persistent inhibitory effect of this compound on EAAT1. nih.govresearchgate.net
Evaluation of this compound on EAAT1 Cell Surface Expression Levels
Studies have investigated whether the inhibitory effects of this compound on EAAT1 function are associated with changes in the transporter's expression levels on the cell surface. One study utilized an ELISA-based assay with HA-tagged EAAT1 (and its rodent ortholog GLAST) transiently expressed in tsA201 cells to assess cell surface expression jneurosci.orgnih.gov.
In these experiments, cells expressing HA-EAAT1 or HA-GLAST were incubated with either a buffer control or a buffer containing 100 µM this compound for 15 minutes, followed by washing steps jneurosci.orgnih.gov. The cell surface expression levels were then measured. The findings indicated that preincubation with 100 µM this compound did not lead to a significant reduction in the number of cell surface-expressed transporters compared to control cells jneurosci.orgnih.gov.
While no significant change in cell surface expression was observed, a small but statistically significant decrease in the total expression levels of both HA-EAAT1 and HA-GLAST was noted in cells preincubated with 100 µM this compound (p = 0.048 and p = 0.049, respectively) jneurosci.orgnih.govmedchemexpress.com. However, the authors considered these differences in total expression levels not pertinent from a biological perspective regarding the observed long-lasting functional inhibition jneurosci.org.
These results suggest that the sustained inhibition of EAAT1 function by this compound is likely not due to ligand-induced internalization or a significant decrease in the number of transporters present on the cell surface jneurosci.orgnih.gov. Instead, the mechanism of inhibition appears to be allosteric, involving this compound binding to a site distinct from the substrate transport pathway, thereby inducing a long-lasting inactive state of the transporter elifesciences.orgjneurosci.orgresearchgate.net.
The following table summarizes the findings regarding the effect of this compound preincubation on EAAT1 cell surface and total expression:
| Treatment Condition | Effect on EAAT1 Cell Surface Expression | Effect on Total EAAT1 Expression | Statistical Significance (Total Expression) |
| Buffer (Control) | Baseline | Baseline | N/A |
| 100 µM this compound Preincubation | No significant reduction | Small but significant decrease | p = 0.048 (HA-EAAT1), p = 0.049 (HA-GLAST) jneurosci.orgnih.govmedchemexpress.com |
Note: Data based on studies using HA-tagged transporters transiently expressed in tsA201 cells. jneurosci.orgnih.gov
Structure Activity Relationship Sar Studies of Ucph 101 and Its Analogues
Comprehensive SAR Investigations of UCPH-101 Derivatives
Following the initial discovery of the 2-amino-4,7-diaryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile scaffold, detailed SAR studies were undertaken through the design, synthesis, and pharmacological evaluation of a wide array of analogues. figshare.comacs.org One significant study involved the exploration of 15 different substituents at the 7-position (R¹) in combination with eight different substituents at the 4-position (R²), leading to the creation of 63 novel analogues. researchgate.netku.dk These comprehensive investigations have been instrumental in delineating the structural requirements for EAAT1 inhibition. researchgate.netku.dk
The research confirmed that the inhibitory potency of these compounds is highly sensitive to the chemical nature of the substituents at both the R¹ and R² positions. figshare.com These studies have not only aimed to improve potency but also to enhance other pharmacological properties, such as bioavailability, although modifications aimed at improving solubility have often resulted in a substantial decrease in EAAT1 inhibitory activity. nih.gov This suggests a very specific and lipophilic binding pocket for these ligands within the EAAT1 transporter. nih.gov
Influence of Substituents on Inhibitory Potency and Efficacy at EAAT1
The potency and efficacy of this compound analogues as EAAT1 inhibitors are profoundly influenced by the nature of the chemical groups attached to the parental chromene skeleton, specifically at the 7- and 4-positions. acs.orgnih.gov
SAR studies have established strict requirements for the substituents at the R¹ and R² positions for a compound to exhibit inhibitory activity at EAAT1. acs.org
R¹ Substituent (7-Position): An aromatic group at this position is considered mandatory for activity. acs.org The 1-naphthyl group found in this compound is superior to a 2-naphthyl group in terms of EAAT1 activity. acs.org Further studies explored replacing the naphthyl group with other aromatic moieties. An o-biphenyl group at the 7-position retained potent EAAT1 inhibition, similar to this compound, whereas analogues with m- and p-biphenyl groups saw a dramatic compromise in activity. nih.gov This highlights a specific spatial requirement for the aromatic substituent at this position.
R² Substituent (4-Position): An alkyl or aryl substituent at this position is essential for inhibitory activity. acs.org The nature of this group can also influence the compound's functional properties. For instance, this compound possesses a 4-methoxyphenyl group, while the closely related analogue UCPH-102 has a methyl group. nih.gov This single change is a key determinant of the duration of their inhibitory effects, with this compound inducing a more sustained, long-lasting inhibition of the transporter compared to the more reversible inhibition by UCPH-102. nih.govjneurosci.org
The interplay between the R¹ and R² substituents contributes to the functional properties of the analogues in ways that can be both additive and non-additive. researchgate.netku.dk
| Compound | R¹ Substituent (7-Position) | R² Substituent (4-Position) | EAAT1 IC₅₀ (µM) |
|---|---|---|---|
| This compound | 1-Naphthyl | 4-Methoxyphenyl | 0.66 |
| Analogue 1h | 2-Naphthyl | 4-Methoxyphenyl | Less potent than this compound |
| UCPH-102 | 1-Naphthyl | Methyl | High nanomolar range |
| Analogue 1d | o-Biphenyl | Methyl | Potent inhibition retained |
| Analogue 1e | m-Biphenyl | Methyl | Dramatically compromised activity |
| Analogue 1f | p-Biphenyl | Methyl | Dramatically compromised activity |
The integrity of the parental 2-amino-4H-chromene-3-carbonitrile scaffold is absolutely critical for EAAT1 inhibitory activity. figshare.com Research has demonstrated that any chemical alteration to the essential functional groups or the core scaffold results in a complete loss of inhibitory function. figshare.comacs.org
Structural data reveals that the chromene skeleton binds deeply within a hydrophobic pocket at the interface between the transporter's trimerization and transport domains. nih.gov Specific interactions, such as a ring-stacking interaction between the scaffold and a phenylalanine residue (F369) and a hydrogen bond between the compound's amine group and the main-chain carbonyl of F369, "glue" the domains together, thereby allosterically inhibiting the transporter's function. nih.gov This highlights the essential role of the intact parental structure in maintaining the precise orientation and interactions needed for inhibition. nih.gov
Stereochemical Requirements for EAAT1 Inhibitory Activity
The this compound scaffold contains chiral centers at the C4 and C7 positions, making the stereochemistry of the molecule a crucial factor for its biological activity.
Pharmacological evaluation of separated stereoisomers of this compound analogues has unequivocally demonstrated that the R configuration at the C4 position is mandatory for inhibitory activity at EAAT1. researchgate.netku.dknih.gov Analogues possessing the S configuration at C4 are devoid of inhibitory activity. nih.gov For example, studies on the diastereomeric pairs of an analogue showed that the RS-isomer and the RR-isomer were active inhibitors, while the SS-isomer and the SR-isomer failed to inhibit EAAT1 uptake, with IC₅₀ values greater than 300 µM. nih.gov
In contrast to the strict requirement at the C4 position, the stereochemistry at the C7 position appears to be more permissive. researchgate.netku.dk Studies have shown that both C7 diastereomers can be active as EAAT1 inhibitors, provided the mandatory R configuration is present at the C4 position. researchgate.netku.dknih.gov For instance, both an RS-isomer (IC₅₀ of 5.5 µM) and an RR-isomer (IC₅₀ of 3.8 µM) demonstrated inhibitory activity at EAAT1. nih.gov This indicates that while the absolute configuration at C4 is critical for placing the molecule correctly within its binding site, there is more flexibility regarding the orientation of the substituent at C7. researchgate.netnih.gov
| Analogue | Configuration (C4, C7) | EAAT1 IC₅₀ (µM) | Activity |
|---|---|---|---|
| 12b | (R,R) | 3.8 | Active |
| 11a | (R,S) | 5.5 | Active |
| 12a | (S,R) | >300 | Inactive |
| 11b | (S,S) | >300 | Inactive |
Design and Pharmacological Characterization of this compound/UCPH-102 Analogues
A significant limitation of this compound as a pharmacological tool is its poor pharmacokinetic profile, particularly its inability to penetrate the blood-brain barrier (BBB), making it unsuitable for in vivo studies of the central nervous system. acs.orgnih.gov Bioavailability studies in rats determined that while this compound has a half-life of 30 minutes in serum, it does not cross the BBB to a significant degree. acs.org
This has driven efforts to design and synthesize analogues with improved bioavailability. The closely related analogue, UCPH-102, showed more promise. Following oral administration in rats, UCPH-102 achieved significant concentrations in both plasma and the brain. nih.gov To further enhance these properties, three series of UCPH-102 analogues were designed and synthesized. nih.gov The strategies for these modifications focused on altering physicochemical properties to favor BBB penetration and improve metabolic stability. However, despite these efforts, none of the newly synthesized analogue series displayed substantially improved bioavailability profiles compared to the parent compound, UCPH-102. nih.gov
Another approach has been the development of derivatives to explore different therapeutic targets within the same transporter family. For instance, recognizing that the EAAT1 (SLC1A3) and ASCT2 (SLC1A5) transporters share similar allosteric inhibition mechanisms, researchers have synthesized this compound derivatives to target ASCT2, which is overexpressed in many cancer cells. binghamton.edubinghamton.edu This strategy involves altering the side chains of this compound to modify its inhibition constants (Ki) and efficacy on ASCT2. binghamton.edu
Extensive SAR studies have been conducted to identify new lead compounds and to better understand the structural requirements for EAAT1 inhibition. In one major study, 63 new analogues of this compound were synthesized by exploring 15 different substituents at the 7-position and eight different substituents at the 4-position. ku.dknih.govresearchgate.net This work led to the identification of several compounds that displayed unexpected inhibitory activities, challenging the previously understood SAR for this class of inhibitors. ku.dknih.gov The nature of the substituents at both the R¹ (7-position) and R² (4-position) were found to contribute to the functional properties in both additive and non-additive ways. ku.dknih.gov
From this extensive synthesis, specific analogues have emerged as potential lead compounds. For example, the separation and characterization of the four stereoisomers of analogue 14g (2-amino-4-([1,1'-biphenyl]-4-yl)-3-cyano-7-isopropyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene) confirmed that while the (R)-configuration at C4 is essential for activity, both C7 diastereomers are active. ku.dknih.govresearchgate.net
Further SAR studies involving the synthesis of seven 7-N-substituted analogues of this compound/102 provided more detailed insights. nih.gov The pharmacological evaluation of these compounds highlighted distinct differences in their inhibitory potential, as detailed in the table below.
| Compound | Stereoisomer | EAAT1 Inhibition IC₅₀ (µM) |
| Analogue 9 | Racemic Mixture | 20 |
| Analogue 8 | Racemic Mixture | >100 |
| Analogue 10 | Racemic Mixture | >100 |
| Analogue 11a | (4R, 7S)-isomer | 5.5 |
| Analogue 12b | (4R, 7R)-isomer | 3.8 |
| Analogue 11b | (4S, 7S)-isomer | >300 |
| Analogue 12a | (4S, 7R)-isomer | >300 |
Data sourced from Huynh et al., 2012. nih.gov
This data clearly demonstrates that analogues 11a and 12b , which possess the (R)-configuration at C4, are effective EAAT1 inhibitors, with IC₅₀ values in the low micromolar range. nih.gov In contrast, their enantiomers at C4, analogues 11b and 12a , are essentially inactive. nih.gov These findings solidify the importance of the C4 stereocenter and identify compounds like 11a and 12b as valuable lead structures for the development of future EAAT1 inhibitors.
Ucph 101 in in Vitro and Ex Vivo Research Methodologies
Application in [3H]-D-Aspartate Uptake Assays for EAAT1 Activity Assessment
The [3H]-D-Aspartate uptake assay is a common in vitro method used to measure the activity of excitatory amino acid transporters, including EAAT1. jneurosci.orgmedchemexpress.comnih.gov D-Aspartate is a non-metabolizable analog of glutamate (B1630785) that is transported by EAATs. guidetopharmacology.orgsystemsbiology.netnih.govnih.gov In these assays, cells expressing EAAT1 are incubated with a radiolabeled form of D-Aspartate, typically [3H]-D-Aspartate. The uptake of the radiolabel into the cells is then measured, often by scintillation counting. adooq.commedchemexpress.com
UCPH-101 is applied in these assays to quantify its inhibitory effect on EAAT1-mediated D-Aspartate uptake. By incubating cells with varying concentrations of this compound, researchers can determine the half-maximal inhibitory concentration (IC50) of the compound, which indicates its potency in blocking EAAT1 activity. adooq.commedchemexpress.comselleckchem.com Studies using this method have shown that this compound inhibits human EAAT1 expressed in HEK293 cells with an IC50 value of approximately 0.66 μM. adooq.commedchemexpress.comselleckchem.com The inhibitory potency of this compound in this assay can increase with longer incubation periods, suggesting it may induce a long-lasting inactive state of EAAT1. nih.gov
Data from [3H]-D-Aspartate uptake assays demonstrating the inhibitory effect of this compound on EAAT1 activity in HEK293 cells:
| Cell Line | Type | Value | Description |
| HEK293 | IC50 | 0.66 μM | Inhibition of human EAAT1 assessed as inhibition of [3H]-D-Aspartate uptake after 6 mins. adooq.commedchemexpress.com |
| HEK293 | IC50 | 0.66 μM | Inhibition of EAAT1 (unknown origin) assessed as reduction in [14C]glutamate uptake after 5 mins. adooq.commedchemexpress.com |
| HEK293 | IC50 | 0.66 μM | Inhibition of human EAAT1 by [3H]D-Asp uptake assay. adooq.commedchemexpress.com |
Utilization in Patch-Clamp Electrophysiology Assays for Measuring EAAT1 Anion Currents
Patch-clamp electrophysiology is a technique used to measure the ion currents flowing through ion channels and transporters in cell membranes. EAAT1, in addition to transporting glutamate, also functions as an anion channel. elifesciences.org this compound is utilized in patch-clamp assays to investigate its effects on EAAT1-mediated anion currents. tocris.comjneurosci.orgresearchgate.net These studies provide insights into the mechanism of this compound's inhibition and its impact on the conformational states of the transporter.
In patch-clamp experiments, cells expressing EAAT1 are subjected to voltage steps, and the resulting currents are measured in the presence and absence of this compound. jneurosci.orgresearchgate.net The use of solutions containing anions like nitrate (B79036) (NO3-) can increase anion currents and facilitate their isolation for measurement. jneurosci.org Studies have shown that this compound inhibits EAAT1 anion currents in a concentration-dependent manner. jneurosci.orgnih.govresearchgate.net For instance, this compound has been reported to inhibit EAAT1 anion currents with a KD value of 0.34 ± 0.03 μM. jneurosci.orgnih.govresearchgate.net This inhibition indicates that this compound blocks the anion conducting state of EAAT1. Furthermore, patch-clamp studies have revealed that the unbinding kinetics of this compound from EAAT1 are considerably slower compared to some of its analogs, contributing to a more sustained inhibition. researchgate.netnih.govresearchgate.net this compound has been shown to exhibit noncompetitive inhibition of EAAT1 in these assays. researchgate.netnih.gov
Experimental Models for Studying this compound Effects on EAAT1 Function
Various experimental models are employed to study the effects of this compound on EAAT1 function, ranging from engineered cell lines to studies involving rodent orthologs. These models allow researchers to investigate EAAT1 activity in controlled environments and to understand the compound's interaction with the transporter in different biological contexts.
EAAT1-Expressing Cell Lines (e.g., HEK293 cells)
Human Embryonic Kidney 293 (HEK293) cells are a widely used cell line for heterologous expression of proteins, including EAAT1. adooq.commedchemexpress.comzenodo.org Stably or transiently transfected HEK293 cells expressing human EAAT1 are commonly used in both [3H]-D-Aspartate uptake assays and patch-clamp electrophysiology to study this compound's effects. adooq.comjneurosci.orgmedchemexpress.comnih.govselleckchem.com These cell lines provide a convenient and reproducible system to assess the direct interaction of this compound with human EAAT1 without the complexity of other cell types or tissues. Research in HEK293 cells has established the inhibitory potency of this compound at human EAAT1. adooq.commedchemexpress.comselleckchem.com
Studies with Rodent Ortholog GLAST
The rodent ortholog of human EAAT1 is known as GLAST (Glutamate Aspartate Transporter). jneurosci.orgresearchgate.netnih.govmdpi.com Studies using rodent models and cells expressing GLAST are important for understanding the conserved pharmacological properties of EAAT1 inhibitors across species. This compound has been shown to be a specific inhibitor of rat GLAST, displaying high nanomolar IC50 values at this transporter, similar to its potency at human EAAT1. jneurosci.orgresearchgate.netnih.gov Research using GLAST has also helped to delineate the binding site of this compound, suggesting it targets a predominantly hydrophobic crevice in the trimerization domain of the GLAST monomer. researchgate.netnih.govnih.gov Studies in rodent models have also been used to evaluate the in vivo properties of this compound and its analogues, although this compound itself has limited blood-brain barrier penetration, making it more suitable for in vitro and ex vivo studies. researchgate.netresearchgate.netnih.govresearchgate.net
In Vitro Profiling of this compound Analogues at Central Nervous System Targets
While the primary focus of this compound research is its selectivity for EAAT1, in vitro profiling of this compound and its analogues at a broader range of central nervous system (CNS) targets is conducted to assess their specificity and potential off-target effects. This involves testing the compounds in assays that measure their activity at various receptors, transporters, and enzymes in the CNS.
In vitro profiling of UCPH-102, a closely related analogue of this compound, at a panel of 51 CNS targets using radioligand binding assays strongly suggested that the compound is completely selective for EAAT1. researchgate.netnih.govresearchgate.net These types of profiling studies are crucial for confirming the specificity of this compound and its derivatives, ensuring that observed effects in experimental systems are primarily due to EAAT1 inhibition and not interactions with other CNS targets. Structure-activity relationship studies involving this compound analogues have also been conducted to understand how chemical modifications affect their inhibitory activity at EAAT1 and potentially other targets. acs.org
Impact of Eaat1 Inhibition by Ucph 101 on Cellular and Systemic Processes
Influence on Intracellular Calcium Dynamics
Glutamate (B1630785) transport mediated by EAATs is coupled to the co-transport of sodium ions, and this process can indirectly influence intracellular calcium dynamics, particularly in astrocytes abcam.comfrontiersin.orgcsic.es. The influx of sodium ions associated with glutamate uptake can affect the activity of the sodium-calcium exchanger (NCX), a transporter that regulates intracellular calcium levels csic.es. Inhibition of EAAT1 by UCPH-101 reduces glutamate uptake and the associated sodium influx. This, in turn, can alter the driving force for the NCX, potentially impacting calcium extrusion or influx and thus influencing intracellular calcium concentrations in astrocytes abcam.comcsic.es. Research suggests that glutamate transporters are involved in calcium mobilization by regulating the NCX, and glutamate-dependent increases in intracellular sodium can promote NCX reverse operation, stimulating an increase in intracellular calcium csic.es. Therefore, by inhibiting EAAT1, this compound can indirectly modulate these calcium dynamics within glial cells abcam.comcsic.es.
Implications for Neuroexcitability and Neurotoxicity
Maintaining low extracellular glutamate is critical for preventing neuronal hyperexcitability and excitotoxicity, which is cell damage caused by excessive neuronal stimulation abcam.comfrontiersin.orgresearchgate.net. EAAT1, through its role in glutamate clearance, plays a protective role against these detrimental effects abcam.comfrontiersin.orgresearchgate.net. Inhibition of EAAT1 by this compound leads to elevated extracellular glutamate concentrations, increasing the risk of excessive activation of glutamate receptors on neurons nih.govjneurosci.org. This can result in heightened neuronal excitability and, if sustained or severe, lead to excitotoxic neuronal injury abcam.comfrontiersin.orgresearchgate.netnih.gov. Dysfunction of EAAT1 has been associated with neurological conditions where excitotoxicity is implicated, such as epilepsy and amyotrophic lateral sclerosis (ALS) abcam.com. By inhibiting EAAT1, this compound can exacerbate the potential for glutamate-mediated neurotoxicity nih.govjneurosci.org.
Data Tables
While the search results provide qualitative descriptions of this compound's effects and some IC50 values, detailed quantitative data suitable for comprehensive interactive data tables across all subsections are limited within the provided snippets. However, the IC50 values for EAAT inhibition are consistently reported.
Table 1: this compound Inhibition Selectivity
| Transporter Subtype | IC50 (nM) | Selectivity vs. EAAT1 |
| EAAT1 | 660 rndsystems.comtocris.com | 1x |
| EAAT2 | >300000 rndsystems.comtocris.com | >400x |
| EAAT3 | >300000 rndsystems.comtocris.com | >400x |
| EAAT4 | No significant inhibition at 10 µM rndsystems.comtocris.com | >15x (at 10 µM) |
| EAAT5 | No significant inhibition at 10 µM rndsystems.comtocris.com | >15x (at 10 µM) |
Note: Selectivity is calculated based on the ratio of IC50 values or the lack of significant inhibition at a given concentration.
Ucph 101 and Its Interactions Within the Slc1 Amino Acid Transporter Family
UCPH-101 as a Partial Inhibitor of ASCT2 (SLC1A5)
Studies have characterized this compound as a partial inhibitor of wild-type ASCT2 (SLC1A5). elifesciences.orgnih.govbinghamton.edubiorxiv.orgbinghamton.edubiorxiv.org Electrophysiological measurements have provided evidence for this partial inhibition. nih.govbiorxiv.orgbiorxiv.org At concentrations up to 500 μM, this compound demonstrates a maximum inhibition of approximately 50% on wild-type ASCT2. biorxiv.org The compound exhibits a relatively low affinity for wild-type ASCT2, with an apparent inhibition constant (Ki) estimated to be around 100 ± 30 μM. biorxiv.org Mechanistically, this compound has been shown to slow the rate of substrate translocation mediated by ASCT2. elifesciences.orgnih.govbiorxiv.org
Evidence for a Conserved Allosteric Inhibition Mechanism Across SLC1 Family Members (EAAT1 and ASCT2)
Despite differences in their substrate specificity and transport modes, EAAT1 (SLC1A3) and ASCT2 (SLC1A5), both members of the SLC1 family, appear to share a conserved mechanism of allosteric inhibition by this compound. elifesciences.orgbinghamton.edubiorxiv.orgbinghamton.eduembo.orgnih.gov this compound is well-established as a potent, non-competitive, allosteric inhibitor of EAAT1. elifesciences.orgnih.govbiorxiv.orgembo.orgnih.govtocris.comguidetopharmacology.orgnih.govresearchgate.net Structural analysis of EAAT1 bound to this compound has revealed that the inhibitor binds to an allosteric site located between the transport domain and the trimerization or scaffold domain interface. elifesciences.orgbiorxiv.orgnih.gov This hydrophobic binding pocket is situated between transmembrane helices 3, 7, and 4. elifesciences.orgbiorxiv.org
Although this compound exhibits lower affinity and only partial inhibition of wild-type ASCT2 compared to EAAT1, research suggests that the fundamental mechanism of allosteric modulation is conserved between these two transporters. elifesciences.orgnih.govbiorxiv.orgembo.orgnih.gov Computational modeling studies, including ligand docking and molecular dynamics simulations, support the notion that the general location of the allosteric binding site is conserved in both EAAT1 and ASCT2. elifesciences.orgnih.govbiorxiv.orgembo.org Further evidence for this conserved mechanism comes from experiments involving mutations in ASCT2. By engineering a double-mutant ASCT2 transporter (F136Y/I237M) based on computational analysis of the EAAT1 binding site, researchers were able to largely restore the inhibitory effect of this compound. elifesciences.orgnih.govbiorxiv.orgembo.orgnih.gov This double mutation also led to an increase in the apparent affinity of this compound for ASCT2, bringing it closer to the affinity observed for EAAT1. elifesciences.orgnih.govbiorxiv.orgembo.orgnih.gov These findings strongly indicate that the allosteric binding site's location is conserved, although specific residue differences influence the binding affinity and inhibitory efficacy.
Mechanistic Distinctions of this compound Activity on ASCT2 Compared to EAAT1
While the allosteric inhibition mechanism shows conservation in its general location, the specific effects and potencies of this compound on ASCT2 and EAAT1 exhibit notable distinctions. This compound functions as a high-affinity inhibitor of EAAT1, with Ki values reported around 0.6 μM or 660 nM. elifesciences.orgbiorxiv.orgnih.govtocris.com In contrast, its activity on wild-type ASCT2 is characterized by lower affinity (Ki ≈ 100 μM) and partial inhibition, reaching a maximum of about 50%. biorxiv.org
Both transporters experience a slowing of substrate translocation upon binding of this compound, consistent with a non-competitive inhibitory mechanism. elifesciences.orgnih.govbiorxiv.org However, the extent and characteristics of this kinetic effect differ significantly between EAAT1 and ASCT2, reflecting the differences in binding affinity and maximum inhibition.
Structural analysis and site-directed mutagenesis studies have been instrumental in identifying the specific residues that contribute to the differential activity of this compound on these transporters. Although some binding site residues are conserved between EAAT1 and ASCT2, key non-conserved residues in EAAT1 play a significant role in the interaction with this compound. elifesciences.orgnih.govbiorxiv.orgembo.org For instance, mutations in ASCT2 corresponding to residues involved in this compound binding in EAAT1 (specifically the F136Y/I237M double mutation in ASCT2) were shown to dramatically enhance the inhibitory effect and increase the affinity of this compound for ASCT2. elifesciences.orgnih.govbiorxiv.orgembo.orgnih.gov This highlights that variations in these specific residues within the allosteric binding site are primarily responsible for the observed differences in this compound's potency and efficacy between wild-type EAAT1 and ASCT2.
The distinct transport modes of EAAT1 and ASCT2 also contribute to the mechanistic differences in how this compound affects their function. EAAT1 is a glutamate (B1630785) transporter coupled to the co-transport of sodium and protons and counter-transport of potassium, while ASCT2 is an obligatory exchanger of neutral amino acids coupled to sodium influx. elifesciences.orgnih.govbiorxiv.orgsci-hub.se Although this compound inhibits translocation in both, the precise steps within their respective transport cycles that are modulated by the allosteric binding of this compound may vary, contributing to the observed differences in inhibition profiles.
Comparative Inhibition Data for this compound on EAAT1 and ASCT2
| Transporter (Gene Name) | Inhibition Type | Affinity (Ki) | Maximum Inhibition | Notes |
| EAAT1 (SLC1A3) | Non-competitive | ~0.6 μM (660 nM) | High (Potent) | Allosteric inhibitor, blocks translocation |
| ASCT2 (SLC1A5) | Partial | ~100 μM | ~50% | Allosteric inhibitor, slows translocation |
| ASCT2 (F136Y/I237M) | Non-competitive | ~4.3 - 9.3 μM | ~100% | Engineered mutant, increased affinity |
Note: Ki values are approximate and may vary slightly depending on the specific experimental conditions and source.
Translational Research Perspectives and Future Directions for Ucph 101
UCPH-101 as a Preclinical Research Tool for Investigating EAAT1 Biology
This compound has been established as an invaluable pharmacological tool for the preclinical investigation of Excitatory Amino Acid Transporter 1 (EAAT1) biology. nih.gov As the first-discovered selective inhibitor for this transporter subtype, it allows researchers to dissect the specific physiological and pathological roles of EAAT1 with a precision previously unattainable. figshare.comcaymanchem.com
A key feature of this compound is its mechanism of action as a non-competitive, allosteric inhibitor. caymanchem.comnih.govelifesciences.orghellobio.com It binds to a predominantly hydrophobic pocket located at the interface of the trimerization and transport domains, a site distinct from the glutamate-binding pocket targeted by competitive inhibitors. nih.govjneurosci.orgnih.gov This allosteric binding stabilizes the transporter in an outward-facing state, effectively locking the transport domain to the scaffold domain and thereby inhibiting the translocation of substrate without preventing substrate binding itself. elifesciences.orgnih.gov Furthermore, brief exposure to this compound can induce a long-lasting inactive state of EAAT1. nih.govnih.govjneurosci.org
The compound's high selectivity for EAAT1 over the other glutamate (B1630785) transporter subtypes (EAAT2, EAAT3, EAAT4, and EAAT5) is critical to its utility as a research tool. caymanchem.comnih.govhellobio.comnih.govrndsystems.com This specificity enables the precise delineation of EAAT1's contribution to glutamate homeostasis in various neural circuits and disease models.
Table 1: Pharmacological Profile of this compound
| Property | Description | Source(s) |
| Target | Excitatory Amino Acid Transporter 1 (EAAT1 / GLAST) | nih.govnih.gov |
| Mechanism of Action | Non-competitive, allosteric inhibitor | caymanchem.comnih.govelifesciences.org |
| Binding Site | Intramonomeric site in the trimerization domain | nih.govjneurosci.org |
| IC₅₀ for EAAT1 | ~0.66 µM | hellobio.commedchemexpress.com |
| K_D for EAAT1 | ~0.34 µM | caymanchem.comnih.govmedchemexpress.com |
| Selectivity | >400-fold selective for EAAT1 over EAAT2 and EAAT3. No significant activity at EAAT4 or EAAT5. | caymanchem.comnih.govhellobio.com |
Potential for Developing Novel Allosteric Modulators of EAATs
The discovery of this compound and the subsequent elucidation of its binding site have opened a new avenue for the development of novel allosteric modulators for EAATs and other SLC1 family transporters. nih.govnih.gov The identification of a druggable allosteric pocket demonstrates the feasibility of modulating transporter function by targeting regions distant from the highly conserved substrate transport domain. nih.govjneurosci.orgresearchgate.net This approach offers the potential for achieving greater subtype selectivity compared to competitive inhibitors that target the orthosteric glutamate binding site.
Intensive structure-activity relationship (SAR) studies have been conducted on the this compound scaffold, providing a detailed map of the chemical features required for EAAT1 inhibition. figshare.comacs.orgresearchgate.netnih.gov These studies have systematically explored substitutions at the 4- and 7-positions of the tetrahydro-4H-chromene core, revealing that the transporter's activity is highly sensitive to these modifications. acs.orgresearchgate.net Any significant alteration to the core functional groups or scaffold typically results in a complete loss of inhibitory activity. acs.orgresearchgate.net These findings, while highlighting the challenges in modifying the molecule, provide a critical blueprint for the rational design of future compounds. nih.gov
This research has laid the groundwork for designing new molecules with potentially improved pharmacological properties, such as enhanced potency or better bioavailability. nih.govnih.gov Moreover, the unique allosteric site identified by this compound could be targeted for the development of positive allosteric modulators (PAMs), or enhancers, of glutamate transport, which represent a highly sought-after therapeutic strategy for conditions associated with excitotoxicity. nih.govresearchgate.net
Table 2: Key Structure-Activity Relationship (SAR) Findings for this compound Analogues
| Molecular Position | SAR Finding | Source(s) |
| C4 Position | The (R)-stereoisomer is mandatory for inhibitory activity. | researchgate.netnih.gov |
| C7 Position | Both diastereomers are active as EAAT1 inhibitors. Potency is largely influenced by the chemical nature of the R¹ substituent, with a very lipophilic binding pocket suggested for the aromatic 7-substituent. | acs.orgresearchgate.netnih.govnih.gov |
| Core Scaffold | Any chemical change to the functional groups (e.g., 2-amino, 3-carbonitrile) or the parental chromene scaffold results in a complete loss of inhibitory activity. | acs.org |
Investigation of this compound and its Analogues in Disease Models
While this compound itself has poor blood-brain barrier penetration, making it unsuitable for many in vivo studies, it remains a vital ex vivo and in vitro tool for probing the role of EAAT1 in various neurological disorders. nih.govcaymanchem.comacs.org Its closely related, brain-penetrant analogue, UCPH-102, has extended this research into in vivo models. nih.gov
Dysfunction in glutamate transport is a well-established contributor to the pathophysiology of epilepsy and conditions of neuronal hyperexcitability. By clearing glutamate from the synapse, EAATs prevent excessive activation of glutamate receptors. The selective blockade of EAAT1 with this compound in preclinical models allows researchers to simulate a state of impaired glutamate clearance and study its direct consequences on neuronal excitability and network function, thereby helping to elucidate the specific contribution of this transporter to seizure generation and propagation.
Amyotrophic Lateral Sclerosis (ALS) is a fatal neurodegenerative disease marked by the progressive loss of motor neurons, with glutamate excitotoxicity being a key component of its pathology. nih.govmdpi.com While the dysfunction of the EAAT2 transporter is a primary focus in ALS research, the roles of other EAATs are also being explored. This compound has been utilized in studies of astrocytes derived from a rat model of ALS (SOD1G93A) to parse the specific role of EAAT1 in the context of neuroinflammation. rndsystems.comku.dk This work helps to understand the complex regulation of different glutamate transporter subtypes in the disease environment. rndsystems.com
Rett Syndrome is a severe X-linked neurodevelopmental disorder resulting from mutations in the MECP2 gene. cshl.edunih.gov Evidence suggests that glutamatergic system abnormalities are involved in its pathophysiology. Studies utilizing astrocytes from MeCP2-null mouse models of Rett Syndrome have employed this compound to investigate glutamate transport function. rndsystems.com This research has revealed that the function of EAAT1 is impaired in Rett syndrome astrocytes, implicating astrocyte dysfunction and deficient glutamate clearance as a contributing factor to the disorder. rndsystems.com The selectivity of this compound was crucial in identifying the specific deficit in EAAT1 activity. rndsystems.com
Challenges and Considerations for In Vivo Applications of this compound and its Derivatives
The transition of this compound from a valuable in vitro tool to an effective in vivo pharmacological agent is hampered by significant challenges, primarily related to its pharmacokinetic properties. A primary obstacle is its inability to cross the blood-brain barrier to any significant degree, a critical limitation for targeting the central nervous system. acs.orgnih.govcaymanchem.com Furthermore, this compound exhibits poor solubility, which complicates its administration and bioavailability for systemic in vivo studies. nih.govbinghamton.edu
In an effort to overcome these limitations, researchers have synthesized and evaluated numerous derivatives of this compound. acs.orgnih.gov The closely related analog, UCPH-102, showed some promise by achieving measurable concentrations in both plasma and the brain after oral administration in rats. nih.gov However, subsequent attempts to further enhance the bioavailability profile of UCPH-102 through the creation of additional analog series were unsuccessful. nih.gov
The development of other derivatives has faced a persistent challenge: the trade-off between improved physicochemical properties and maintained pharmacological activity. nih.gov For instance, the analog '1d', which features an o-biphenyl group, retained potent inhibitory activity at the Excitatory Amino Acid Transporter 1 (EAAT1). nih.govku.dk Nevertheless, it also demonstrated low bioavailability, failing to resolve the core issue. nih.govku.dk Many other modifications aimed at improving solubility have unfortunately led to a substantial decrease or complete loss of EAAT1 inhibitory activity. acs.orgnih.gov This suggests that the very lipophilic nature of the binding pocket within EAAT1, which is crucial for the potent activity of this compound and its analogs, also contributes to the poor bioavailability of these compounds. nih.govku.dk
| Compound/Derivative | Key Challenge(s) | Impact on In Vivo Potential |
| This compound | Inability to cross the blood-brain barrier; Poor solubility. acs.orgnih.govcaymanchem.combinghamton.edu | Unsuitable for in vivo studies targeting the central nervous system. acs.orgnih.gov |
| UCPH-102 | Achieved some brain penetration but subsequent attempts to improve bioavailability were unsuccessful. nih.gov | Limited in vivo utility due to suboptimal pharmacokinetic properties. nih.gov |
| Analog 1d (o-biphenyl) | Retained potent EAAT1 inhibition but displayed low bioavailability. nih.govku.dk | Not a viable in vivo candidate despite potent activity. nih.gov |
| Other Derivatives | Modifications to improve solubility often lead to a significant loss of EAAT1 inhibitory activity. acs.orgnih.gov | Highlights the difficulty in balancing potency and drug-like properties. nih.gov |
Future Research Avenues for this compound and Related Compounds in Drug Discovery
Despite the challenges in developing in vivo applications, this compound and its derivatives remain valuable assets for future drug discovery efforts. The unique allosteric mechanism of inhibition, where this compound binds to a site distinct from the glutamate binding site, makes it an invaluable pharmacological tool. nih.gov This property allows for the detailed study of the conformational changes EAAT1 undergoes during the transport cycle, providing insights that are not achievable with competitive inhibitors. nih.govresearchgate.net
A significant future direction lies in the continued synthesis and characterization of novel this compound derivatives. binghamton.edu The primary goal is to identify analogs that possess improved bioavailability without sacrificing the high-affinity inhibition of EAAT1. nih.gov The analog '1d' has been identified as a promising lead for future structure-activity relationship (SAR) studies aimed at developing more potent EAAT1 inhibitors. nih.govku.dk Further exploration of the SAR is crucial, as previous studies involving the synthesis of numerous new analogs have yielded unexpected findings, indicating a complex interplay between different structural components of the molecule. nih.gov
The therapeutic potential of this compound-related compounds extends beyond EAAT1. This compound has been shown to be a partial inhibitor of Alanine, Serine, Cysteine Transporter 2 (ASCT2), another member of the SLC1 transporter family. binghamton.edubinghamton.edunih.gov ASCT2 is overexpressed in various cancers, where it facilitates the uptake of amino acids like glutamine, fueling rapid cell growth. binghamton.edubinghamton.edu Therefore, inhibiting ASCT2 is a promising strategy to induce cancer cell starvation. binghamton.edubinghamton.edu Future research will focus on designing this compound derivatives to modulate ASCT2 activity, aiming for compounds with high potency and selectivity. binghamton.edubinghamton.edu The conserved nature of the allosteric binding site between EAAT1 and ASCT2 suggests that this is a feasible approach. nih.gov
| Research Avenue | Rationale & Goal | Potential Impact |
| Pharmacokinetic Optimization | Develop this compound analogs with improved solubility and blood-brain barrier penetration. nih.govnih.gov | Enable in vivo studies to validate EAAT1 as a therapeutic target in CNS disorders. |
| Structure-Activity Relationship (SAR) Studies | Synthesize and test new derivatives to better understand the chemical requirements for potent inhibition and favorable pharmacokinetics. nih.govnih.gov | Guide the rational design of next-generation EAAT1 inhibitors. |
| Exploring Allosteric Modulation | Utilize this compound as a tool to study the mechanics of EAAT1 and other SLC1 transporters. nih.govmdpi.com | Uncover fundamental mechanisms of transporter function, aiding in future drug design. |
| Targeting Other SLC1 Transporters (e.g., ASCT2) | Leverage the this compound scaffold to develop inhibitors for related transporters implicated in diseases like cancer. binghamton.edubinghamton.edunih.gov | Expand the therapeutic applicability of this chemical class beyond neurological disorders. |
Q & A
Q. What is the molecular mechanism of UCPH-101 as a non-competitive inhibitor of EAAT1, and how does its specificity for EAAT1 compare to other SLC1 transporters?
this compound binds to a hydrophobic pocket at the interface of the transport and trimerization domains of EAAT1, interacting with residues such as G120, Y127, F235, and F369 . This binding site is >15 Å from the substrate-binding domain, preventing direct competition with glutamate. Specificity for EAAT1 over ASCT2 arises from structural differences in key residues (e.g., Y127 in EAAT1 vs. F136 in ASCT2), which influence inhibitor affinity . Methodologically, this was confirmed via cryo-EM structures and mutagenesis studies comparing EAAT1 and ASCT2 binding pockets .
Q. How can researchers experimentally validate the non-competitive inhibition kinetics of this compound?
Use pre-steady-state electrophysiology to measure anion currents induced by substrate (e.g., glutamate) in the presence of varying this compound concentrations. Non-competitive inhibition is indicated if the apparent remains constant across substrate concentrations (Equation 2 in ). For EAAT1, slow-binding kinetics (e.g., inhibition onset over seconds at 2 µM this compound) and insensitivity to substrate concentration confirm non-competitive behavior .
Q. Which residues are critical for this compound binding to EAAT1, and how were these identified?
Key residues include Y127 (TM3) and M271 (TM4c), identified through molecular dynamics (MD) simulations and cryo-EM structural analysis. Mutagenesis (e.g., Y127A or M271A) reduces inhibitor affinity, validated via electrophysiological assays measuring changes in . Computational docking combined with alanine scanning further pinpointed residues critical for stabilizing this compound in the allosteric pocket .
Advanced Research Questions
Q. How do ASCT2 mutagenesis experiments (e.g., F136Y/I237M) clarify this compound’s partial inhibition of wild-type ASCT2?
The F136Y/I237M double mutant in ASCT2 mimics EAAT1’s Y127/M271 residues, restoring this compound’s inhibition efficacy (e.g., 500 µM this compound fully blocks serine-induced currents in the mutant vs. 36% inhibition in wild-type ASCT2). This highlights the role of residue hydrophobicity and steric compatibility in inhibitor binding . Methodologically, whole-cell patch-clamp recordings and radiolabeled substrate uptake assays were used to quantify inhibition differences .
Q. How can researchers reconcile contradictory data on this compound’s efficacy between EAAT1 and ASCT2?
Contrast kinetic models: In EAAT1, this compound binds tightly, removing active transporters from the pool, while in ASCT2, rapid equilibration between bound/unbound states slows substrate-induced current kinetics without complete inhibition . Comparative studies using chimeric transporters or residue-swap mutants (e.g., ASCT2-F136Y) can isolate structural determinants of efficacy .
Q. What experimental designs are optimal for probing this compound’s effects on transporter conformational dynamics?
Use stopped-flow fluorometry with fluorescently labeled transporters to monitor substrate-induced conformational changes in the presence of this compound. For example, measure quenching rates of tryptophan residues near the allosteric site to track inhibitor-induced stabilization of specific states .
Q. How can virtual screening identify novel allosteric inhibitors targeting the this compound binding site in SLC1 transporters?
Screen compound libraries against the EAAT1 allosteric pocket using flexible docking algorithms (e.g., AutoDock Vina). Prioritize hydrophobic scaffolds with hydrogen-bond donors, as seen in this compound’s structure. Validate hits via electrophysiology (e.g., compound #302 in inhibited ASCT2 non-competitively at 100 µM) .
Q. What role do molecular dynamics (MD) simulations play in analyzing this compound’s stability in the EAAT1 binding pocket?
MD simulations (e.g., 100-ns trajectories) reveal stable interactions between this compound and residues like F369 and M231. Free energy calculations (MM/PBSA) quantify binding affinity changes in mutants (e.g., ΔΔG for Y127A vs. wild-type EAAT1) .
Q. Why does this compound exhibit partial inhibition in ASCT2 despite structural similarities to EAAT1?
Partial inhibition arises from weaker binding affinity ( ~1100 µM in ASCT2-F136Y vs. <10 µM in EAAT1) and faster dissociation kinetics. Surface plasmon resonance (SPR) can measure on/off rates to quantify these differences .
Q. How conserved is the allosteric inhibition mechanism across SLC1 transporters, and what implications does this have for drug design?
The allosteric site is structurally conserved, but residue variations (e.g., F136 in ASCT2 vs. Y127 in EAAT1) dictate inhibitor specificity. Rational design targeting conserved hydrophobic pockets while introducing selectivity-enhancing groups (e.g., polar substituents) could yield potent, subtype-selective inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
